molecular formula C21H31NO6 B13720283 (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13720283
M. Wt: 393.5 g/mol
InChI Key: FSIQDESGRQTFNN-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both an enedioic acid and a dihydroindenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the dihydroindenamine core, followed by the introduction of methoxy and dipropyl groups through various substitution reactions. The final step involves the addition of the (E)-but-2-enedioic acid moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and dipropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Binaphthyl-6,6′-dicarboxylic acid: This compound shares structural similarities with (E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine, particularly in the presence of carboxylic acid groups.

    Methylammonium lead halides: These compounds have a different core structure but are studied for their unique properties and applications in various fields.

Uniqueness

This compound stands out due to its combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its unique properties make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H31NO6

Molecular Weight

393.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FSIQDESGRQTFNN-WLHGVMLRSA-N

Isomeric SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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